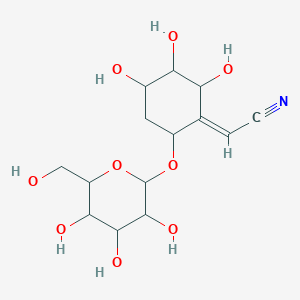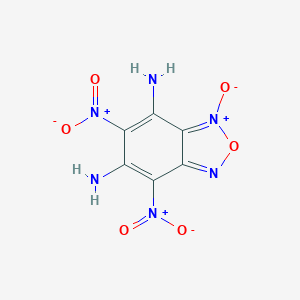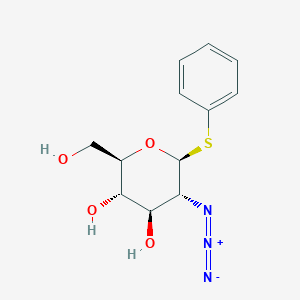
(2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thymidine, a nucleoside that is essential for DNA synthesis. The azide group in (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol makes it a useful tool for studying DNA replication, transcription, and translation.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is based on the selective incorporation of the azide group into DNA, RNA, and proteins. The azide group is a small, non-reactive molecule that does not interfere with the normal functions of these biomolecules. However, when exposed to ultraviolet light, the azide group undergoes a photochemical reaction that generates a highly reactive nitrene intermediate. This intermediate can then react with nearby molecules, allowing researchers to label and track specific biomolecules.
Biochemical and physiological effects:
(2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol has no known biochemical or physiological effects on cells or organisms. The compound is non-toxic and does not interfere with normal cellular functions.
Advantages and Limitations for Lab Experiments
The main advantage of (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is its selective incorporation into DNA, RNA, and proteins. This allows researchers to label and track specific biomolecules in cells and tissues. The compound is also non-toxic and does not interfere with normal cellular functions.
The main limitation of (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is its dependence on ultraviolet light for the photochemical reaction to occur. This limits its use in vivo, as ultraviolet light cannot penetrate deep into tissues. The compound is also relatively expensive and requires specialized equipment for labeling and tracking biomolecules.
Future Directions
For the use of this compound include the development of new labeling and tracking techniques and the study of protein-protein interactions.
Synthesis Methods
The synthesis of (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is a multi-step process that involves the conversion of thymidine into the final product. The first step involves the protection of the hydroxyl group at the 3' position of thymidine using a protecting group such as benzoyl chloride. The next step involves the selective oxidation of the 5' hydroxyl group to form a ketone. The ketone is then reduced to an alcohol using sodium borohydride. The final step involves the introduction of the azide group at the 5' position of the thymidine derivative using sodium azide. The final product is purified using column chromatography to obtain pure (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol.
Scientific Research Applications
(2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol has several potential applications in scientific research. One of the most significant uses of this compound is in the study of DNA replication. The azide group in (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol can be selectively incorporated into the newly synthesized DNA strand during replication. This allows researchers to track the replication process and identify the proteins and enzymes involved.
Another application of (2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol is in the study of transcription and translation. The compound can be incorporated into RNA during transcription and into proteins during translation. This allows researchers to track the movement of RNA and proteins in cells and identify the factors that regulate these processes.
properties
CAS RN |
166516-67-2 |
|---|---|
Product Name |
(2R,3S,4R,5R,6S)-5-Azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol |
Molecular Formula |
C12H15N3O4S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H15N3O4S/c13-15-14-9-11(18)10(17)8(6-16)19-12(9)20-7-4-2-1-3-5-7/h1-5,8-12,16-18H,6H2/t8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
VDPWHERVMHFLNT-OOCWMUITSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
synonyms |
Phenyl2-azido-2-deoxy-1-thio-beta-D-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)
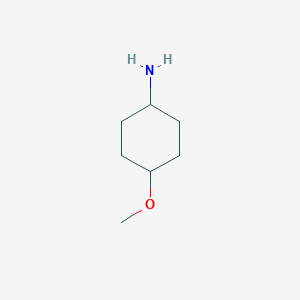

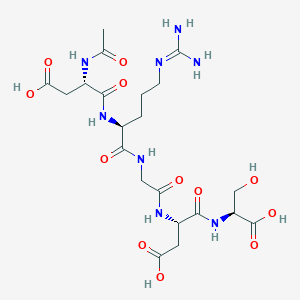
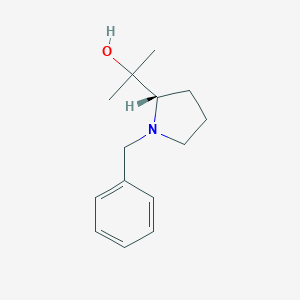
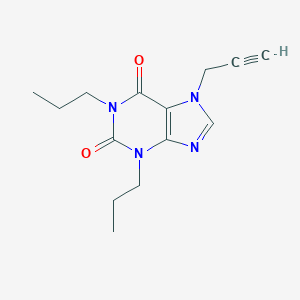

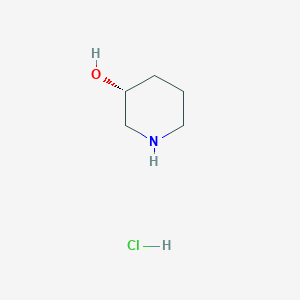
![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)
